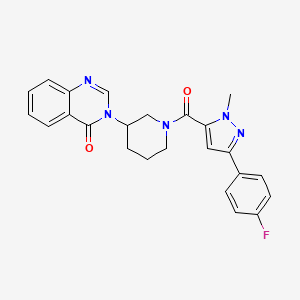
3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H22FN5O2 and its molecular weight is 431.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores its synthesis, biological activity, and the mechanisms through which it exerts its effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyrazole Ring : The initial step often involves the condensation of a substituted phenyl compound with hydrazine derivatives to form the pyrazole core.
- Piperidine Attachment : The piperidine moiety is introduced through nucleophilic substitution or coupling reactions.
- Quinazolinone Formation : The final step involves cyclization to form the quinazolinone structure, which is crucial for the biological activity of the compound.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
- EGFR Inhibition : Compounds similar to this compound have been reported to act as inhibitors of the epidermal growth factor receptor (EGFR), a key player in many cancers. For example, derivatives with thiadiazole and pyrazole rings demonstrated IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent inhibitory activity .
Immunomodulatory Effects
The compound's potential as an immunomodulator is also noteworthy. It may interact with immune checkpoints such as PD-1/PD-L1, which are crucial in tumor immune evasion. Small molecule inhibitors targeting this pathway have shown promise in enhancing T-cell responses against tumors .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : By mimicking ATP binding, it may inhibit kinase activities associated with oncogenic signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study on quinazoline derivatives demonstrated their effectiveness against various cancer cell lines, showing significant cytotoxicity and potential for further development as therapeutic agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.176 ± 0.164 | EGFR inhibition |
| Compound B | MCF7 | 1.537 ± 0.097 | Apoptosis induction |
| Compound C | HCT116 | 8.493 ± 0.667 | Cell cycle arrest |
Eigenschaften
IUPAC Name |
3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-28-22(13-21(27-28)16-8-10-17(25)11-9-16)24(32)29-12-4-5-18(14-29)30-15-26-20-7-3-2-6-19(20)23(30)31/h2-3,6-11,13,15,18H,4-5,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPPZTJDZPHUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














